![molecular formula C13H20N2O2 B14915660 n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide](/img/structure/B14915660.png)
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-(dimethylamino)cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity . The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Similar in structure but lacks the dimethylamino and cyclopentyl groups, resulting in different chemical and biological properties.
Furan-2-carboxylic acid: The parent compound from which this compound is derived, with distinct reactivity and applications.
Furan-2,3-dione derivatives:
Eigenschaften
Molekularformel |
C13H20N2O2 |
---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)13(7-3-4-8-13)10-14-12(16)11-6-5-9-17-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
BISHJJOSOYNDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.